

# A Comparative Analysis of Etonogestrel Implants and Copper IUDs in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of **etonogestrel** contraceptive implants and copper intrauterine devices (IUDs). The information presented is synthesized from multiple clinical trials and systematic reviews to support evidence-based decision-making in contraceptive research and development.

# **Contraceptive Efficacy**

Both **etonogestrel** implants and copper IUDs are highly effective long-acting reversible contraceptives (LARCs) with failure rates of less than 1%[1]. The efficacy of contraceptive methods is often measured by the Pearl Index, which indicates the number of unintended pregnancies per 100 woman-years of use[2]. Clinical studies show that **etonogestrel** implants are among the most effective reversible contraceptives available[3]. While direct comparative trials report very low pregnancy rates for both methods, some evidence suggests a slightly lower failure rate for the **etonogestrel** implant compared to the copper IUD[3][4][5].



| Efficacy Measure                 | Etonogestrel Implant        | Copper IUD                  | Source(s)       |
|----------------------------------|-----------------------------|-----------------------------|-----------------|
| Pearl Index (Typical<br>Use)     | 0 to 1.4                    | 0.8                         | [2][6][7][8][9] |
| Failure Rate (First<br>Year)     | < 0.1%                      | ~0.8%                       | [3]             |
| 3-Year Cumulative Pregnancy Rate | 0.4 per 100 woman-<br>years | 5.7 per 100 woman-<br>years | [4][5]          |

#### **Continuation and Discontinuation Rates**

Continuation rates are a critical measure of a contraceptive's acceptability and overall performance. Studies show variability in continuation rates for both methods, influenced by side effects and patient satisfaction. A retrospective cohort study found 2-year continuation rates to be 75.9% for the **etonogestrel** implant and 73.1% for the copper IUD[10]. However, a meta-analysis indicated that 1-year continuation rates were higher for copper IUDs compared to **etonogestrel** implants, often due to menstrual disturbances associated with the implant[6][7].

| Continuation Rate | Etonogestrel Implant           | Copper IUD                          | Source(s)        |
|-------------------|--------------------------------|-------------------------------------|------------------|
| 1-Year            | 57% - 97%                      | Higher than<br>Etonogestrel Implant | [6][7][8][9]     |
| 2-Year            | 44% - 95% (75.9% in one study) | 73.1% in one study                  | [6][7][8][9][10] |
| 3-Year            | 25% - 78%                      | Not specified                       | [6][7][8][9]     |

### **Side Effect Profiles**

The side effect profiles of the **etonogestrel** implant and copper IUD differ significantly, primarily due to their mechanisms of action. The most commonly reported side effect for the **etonogestrel** implant is abnormal menstruation[6][7][8]. In contrast, copper IUDs are often associated with an increase in menstrual bleeding and cramping[1][11].



| Side Effect        | Etonogestrel Implant                                                                                                                                            | Copper IUD                                                                                        | Source(s)        |
|--------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|------------------|
| Menstrual Bleeding | Changes in patterns, including amenorrhea, infrequent, frequent, or prolonged bleeding. [1][6][7][8] Lighter bleeding reported by 58% of users at 3 months.[11] | May increase menstrual bleeding.[1] Over 70% of users reported heavier bleeding at 3 months. [11] | [1][6][7][8][11] |
| Menstrual Cramping | 13% reported increased cramping at 3 months.[11]                                                                                                                | 63% reported increased cramping at 3 months.[11]                                                  | [11]             |
| Expulsion Rate     | All implants in situ at 6 weeks in one study.                                                                                                                   | 2.1% expelled within 6 weeks in one study.                                                        | [12]             |
| Other Side Effects | Mood swings, pain/discomfort at insertion site.[12][13]                                                                                                         | Pain/discomfort, increased risk of infection.[13][14]                                             | [12][13][14]     |

## **Experimental Protocols**

Clinical trials comparing **etonogestrel** implants and copper IUDs are typically designed as multicenter, open-label, randomized controlled trials.

Study Population: Healthy, reproductive-age women seeking long-acting contraception are recruited. Exclusion criteria often include pre-existing medical conditions that could contraindicate the use of either method.

Randomization and Blinding: Participants are randomly assigned to receive either the **etonogestrel** implant or the copper IUD. Due to the nature of the interventions, these trials are typically open-label, meaning both the participant and the investigator are aware of the treatment allocation.

Data Collection and Follow-up: Participants are followed for a predetermined period, often ranging from one to three years. Follow-up visits are scheduled at regular intervals (e.g., 3, 6,







and 12 months, and annually thereafter). At each visit, data is collected on:

- Efficacy: Pregnancy tests are performed if pregnancy is suspected. The primary efficacy outcome is typically the Pearl Index.
- Menstrual Bleeding Patterns: Participants are often asked to maintain a daily bleeding diary.
   Bleeding patterns are then analyzed based on predefined reference periods (e.g., 90 days) and categorized as favorable (amenorrhea, infrequent bleeding) or unfavorable (prolonged or frequent bleeding)[15].
- Side Effects: A standardized questionnaire is used to record the incidence, severity, and duration of any adverse events.
- Continuation/Discontinuation: Reasons for discontinuation are documented.

Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the two groups. For efficacy, life-table analysis or the Pearl Index is calculated. For side effects and continuation rates, chi-square tests or other relevant statistical tests are employed.





Click to download full resolution via product page

Caption: Workflow of a typical randomized clinical trial comparing contraceptive methods.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. droracle.ai [droracle.ai]
- 2. drugs.com [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. A systematic review on clinical effectiveness, side-effect profile and meta-analysis on continuation rate of etonogestrel contraceptive implant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A systematic review on clinical effectiveness, side-effect profile and meta-analysis on continuation rate of etonogestrel contraceptive implant PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. High continuation rates for IUDs, implants at 2 years | MDedge [mdedge.com]
- 11. Association of Short-term Bleeding and Cramping Patterns with Long-Acting Reversible Contraceptive Method Satisfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter randomized clinical trial of one-rod etonogestrel and two-rod levonorgestrel contraceptive implants with nonrandomized copper-IUD controls: methodology and insertion data PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciencescholar.us [sciencescholar.us]
- 14. media.neliti.com [media.neliti.com]
- 15. Can initial vaginal bleeding patterns in etonogestrel implant users predict subsequent bleeding in the first 2 years of use? PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Etonogestrel Implants and Copper IUDs in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671717#clinical-trial-data-comparing-etonogestrel-implants-with-copper-iuds]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com